molecular formula C14H12N2O B181898 2-(phenoxymethyl)-1H-benzimidazole CAS No. 6637-29-2

2-(phenoxymethyl)-1H-benzimidazole

Cat. No. B181898
CAS RN: 6637-29-2
M. Wt: 224.26 g/mol
InChI Key: XATKRQREMKIRLA-UHFFFAOYSA-N
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Patent
US08859780B2

Procedure details

A 100 mL flask fitted with a stir-bar and condenser was charged with 1,2-phenylenediamine (9.94 g, 92.1 mmol), phenoxyacetic acid (14.0 g, 92.1 mmol), and 4M HCl (140 mL). The suspension was heated in a 130° C. bath forming a green solution. After 18 hr, the reaction had gone to completion as monitored by HPLC. The mixture was cooled in an ice bath forming a solid. The solid was filtered, pressed with rubber dam, and rinsed with H2O (2×15 mL). The residue was partitioned with EtOAc (300 mL) and saturated NaHCO3 (125 mL). The organic phase was washed with brine (100 mL), filtered through phase separation paper, and concentrated in vacuo to give 18.5 g of 61 as an off-white solid (90%). 1H NMR (300 MHz, CDCl3): δ 10.08 (bs, 1H), 7.82-7.40 (bm, 2H), 7.35-7.26 (m, 4H), 7.08-6.95 (m, 3H), 5.40 (s, 2H) ppm. HPLC analysis (15:10:75 H2O:A1:MeOH) showed a purity of greater than 99% with a retention time of 4.2 min.
Quantity
9.94 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[O:9]([CH2:16][C:17](O)=O)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>Cl>[O:9]([CH2:16][C:17]1[NH:8][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=2[N:7]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
9.94 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
14 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CC(=O)O
Name
Quantity
140 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 mL flask fitted with a stir-bar and condenser
CUSTOM
Type
CUSTOM
Details
forming a green solution
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
forming a solid
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
rinsed with H2O (2×15 mL)
CUSTOM
Type
CUSTOM
Details
The residue was partitioned with EtOAc (300 mL) and saturated NaHCO3 (125 mL)
WASH
Type
WASH
Details
The organic phase was washed with brine (100 mL)
FILTRATION
Type
FILTRATION
Details
filtered through phase separation paper
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)CC1=NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.